molecular formula C11H13F3N2O2 B2890084 Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate CAS No. 885949-99-5

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate

Cat. No. B2890084
CAS RN: 885949-99-5
M. Wt: 262.232
InChI Key: XVFVSISCZJXPHX-UHFFFAOYSA-N
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Description

“Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate” is a chemical compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.23 . It is a solid substance with a melting point between 60 - 62 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13F3N2O2/c1-18-10(17)4-5-16-9-3-2-7(6-8(9)15)11(12,13)14/h2-3,6,16H,4-5,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate” is a solid substance with a melting point between 60 - 62 degrees Celsius . It has a molecular weight of 262.23 and a molecular formula of C11H13F3N2O2 .

Scientific Research Applications

Antiandrogen Activity and Drug Development

A study on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including those with trifluoromethyl groups, revealed their potential in developing antiandrogens for treating androgen-responsive conditions. This research highlights the compound's utility in drug development for benign and malignant diseases related to androgen response (Tucker, Crook, & Chesterson, 1988).

Synthesis Methods and Chemical Reactions

Efficient stereoselective synthesis methods for related compounds, such as Methyl (S)-3-amino-3-(3-pyridyl)propanoate, emphasize the compound's importance in chemical synthesis, particularly in creating antagonists for platelet fibrinogen receptors, showcasing its significance in medicinal chemistry and drug synthesis (Zhong et al., 1999).

Hydrogen Bonding and Polymorphism in Drug Formulation

Research on amino alcohol salts with quinaldinate demonstrated the role of hydrogen bonding and polymorphism in determining the structural properties of pharmaceutical compounds. This area of study is crucial for understanding drug formulation and the development of more effective medications (Podjed & Modec, 2022).

Sensor Development

Studies on aggregation-induced emission nanofibers for dual sensing of aromatic amine and acid vapor highlight the application of related chemical structures in developing sensors. These sensors have potential applications in environmental monitoring, industrial safety, and health (Xue et al., 2017).

Herbicidal Activity and Plant Physiology

Research on the physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on plants like oat and wheat provides insights into the role of similar compounds in agriculture, particularly in herbicide development and the study of plant physiology (Shimabukuro et al., 1978).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-9-3-2-7(6-8(9)15)11(12,13)14/h2-3,6,16H,4-5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFVSISCZJXPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate

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